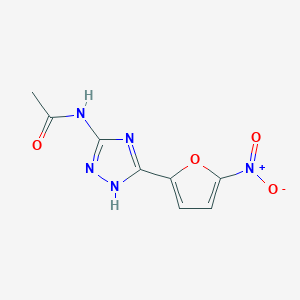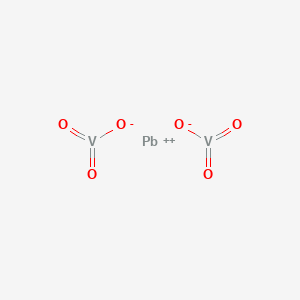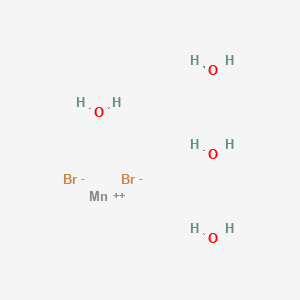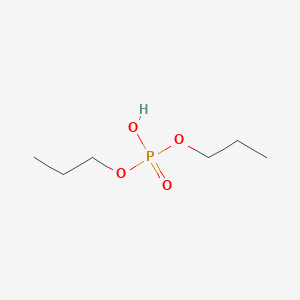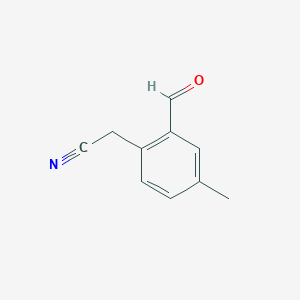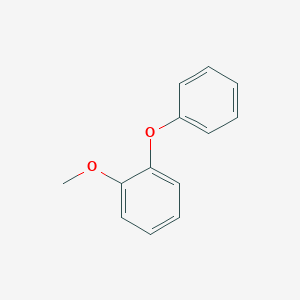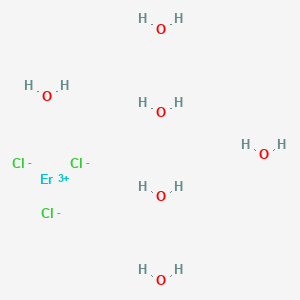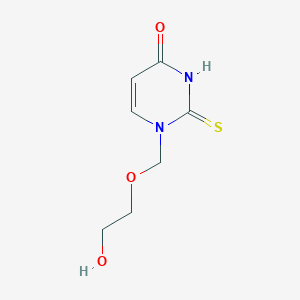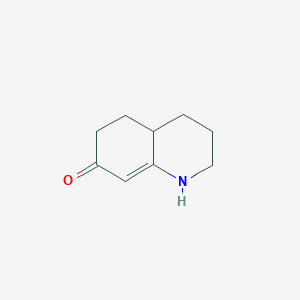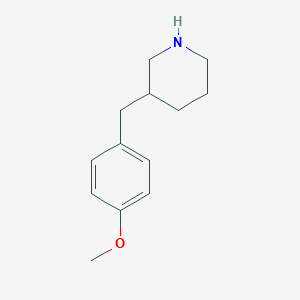
3-(4-Methoxybenzyl)piperidine
Descripción general
Descripción
The compound 3-(4-Methoxybenzyl)piperidine is a chemical structure that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to 3-(4-Methoxybenzyl)piperidine involves multi-step chemical reactions. For instance, the synthesis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one was achieved by reacting 2-hydroxybenzaldehyde with 4-piperidone under microwave irradiation in the presence of a sodium hydroxide solution . Another related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . These methods demonstrate the versatility of piperidine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by various spectroscopic techniques. For example, the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was confirmed using IR, NMR spectra, and single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation . Similarly, the crystal structure of 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone showed a flattened boat conformation of the central heterocyclic ring .
Chemical Reactions Analysis
The reactivity of piperidine derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For instance, the reaction of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide resulted in 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, indicating the susceptibility of the piperidine ring to electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provided insights into its physical properties, such as crystal system, space group, and cell dimensions . The compound 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, with the piperidine ring in a chair conformation, forms a two-dimensional network through intermolecular hydrogen bonds, which can influence its solubility and melting point .
Aplicaciones Científicas De Investigación
-
Synthesis of Complex Molecules
- Summary: Piperidine derivatives are often used in the synthesis of complex molecules . They are key components in many multicomponent reactions and are used in various cyclization, annulation, and amination processes .
- Results: The outcomes of these applications have been significant, with piperidine derivatives enabling the synthesis of a wide range of complex molecules .
-
Peptide and Protein Science
- Summary: Piperidine derivatives have been used in peptide and protein science . They are often used as protecting groups for the cysteine thiol group, enabling a vast array of peptide and protein chemistry .
- Results: The outcomes of these applications have been significant, with piperidine derivatives enabling the synthesis and modification of a wide range of peptides and proteins .
-
Antimalarial Applications
- Summary: Some natural piperidines have potent antimalarial activities . Febrifugine, a natural piperidine alkaloid, is a well-known antimalarial that has been used for more than 2,000 years .
- Results: The outcomes of these applications have been significant, with piperidine derivatives showing potent antimalarial activities .
- Organocatalysis
- Summary: Piperidine derivatives have been used as organocatalysts . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
- Results: The outcomes of these applications have been significant, with piperidine derivatives enabling the synthesis of a wide range of complex molecules .
Direcciones Futuras
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the research and development of piperidine derivatives, including 3-(4-Methoxybenzyl)piperidine .
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMNAZVIXVXAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396849 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)piperidine | |
CAS RN |
136422-65-6 | |
| Record name | 3-(4-methoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



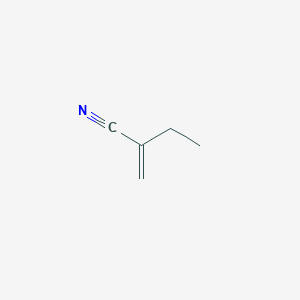
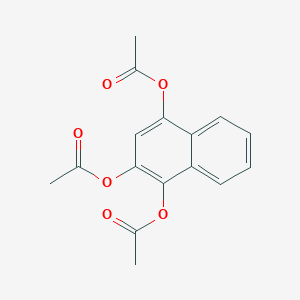
![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
